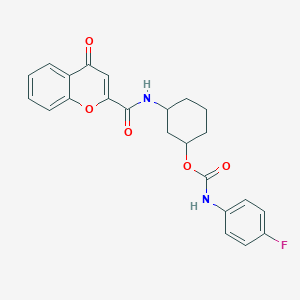

3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPFPMXTPITIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via a one-pot reaction involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium.

Amidation: The chromene derivative is then reacted with cyclohexylamine to introduce the amido group.

Carbamate Formation: Finally, the compound is treated with 4-fluorophenyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of cyclohexyl amine with various intermediates, including chromene derivatives. The presence of both the chromene moiety and the carbamate functional group contributes to its unique chemical properties, which enhance its biological activity.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to 3-(4-oxo-4H-chromene-2-amido) have demonstrated antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. These compounds induce apoptosis and inhibit cell cycle progression, primarily through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and proliferation .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Emerging research suggests that derivatives of chromene may possess neuroprotective properties. They can act as multi-target-directed ligands that inhibit enzymes such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.

Case Study 1: Antiproliferative Activity

In a study evaluating various chromene derivatives, 3-(4-oxo-4H-chromene-2-amido) was found to significantly inhibit the growth of cancer cells in vitro. The mechanism involved apoptosis induction and ROS elevation, suggesting its utility as a lead compound for further development into anticancer agents .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of chromene derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function, supporting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The amido and carbamate groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Coumarin Cores

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 8, )

- Structural Similarities : Shares the 2-oxo-2H-chromene (coumarin) core.

- Key Differences :

- Substituted with a 4-methoxyphenethyl amide instead of a cyclohexyl amido group.

- Lacks the 4-fluorophenyl carbamate; instead, the methoxy group may enhance electron-donating properties.

- Synthesis : Synthesized via esterification of ethyl 2-oxo-2H-chromene-3-carboxylate followed by amidation with 4-methoxyphenethylamine .

Table 1: Comparison of Coumarin Derivatives

*Calculated based on molecular formulas.

Cyclohexyl-Substituted Analogues

2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide ()

- Structural Similarities : Features a cyclohexyl group with acetamide substituents.

- Key Differences: Contains dual 4-chlorophenoxy acetamide chains instead of a coumarin-carbamate system. Chlorine substituents may increase hydrophobicity compared to fluorine.

3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)cyclohexyl]-1-(4-iodophenyl)urea (Compound 38, )

- Structural Similarities : Cyclohexyl group linked to a urea moiety.

- Key Differences: Benzodiazolone core replaces coumarin.

- Synthesis : Achieved via multi-step reactions, including nitro group reduction and cyclization, with a low yield (32%) .

Table 2: Cyclohexyl-Substituted Analogues

| Property | Target Compound | 2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide |

|---|---|---|

| Core Structure | Coumarin | Acetamide |

| Cyclohexyl Substitution | Amido group | Dual acetamide chains |

| Halogen Effects | Fluorine (electron-withdrawing) | Chlorine (increased hydrophobicity) |

Carbamate-Containing Analogues

[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Dimethylcarbamate ()

- Structural Similarities : Contains a carbamate group and a coumarin core.

- Key Differences: Trifluoromethyl and methoxyphenoxy substituents instead of cyclohexyl amido and 4-fluorophenyl groups. Dimethylcarbamate vs. aryl carbamate.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the dimethylcarbamate may reduce steric hindrance compared to the bulkier 4-fluorophenyl group .

Table 3: Carbamate Derivatives

| Property | Target Compound | [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Dimethylcarbamate |

|---|---|---|

| Carbamate Substituent | 4-Fluorophenyl | N,N-Dimethyl |

| Additional Groups | Cyclohexyl amido | Trifluoromethyl, 4-methoxyphenoxy |

| Molecular Weight* | ~434.4 g/mol | ~467.3 g/mol |

Diazonium Salt Coupling Products ()

Compounds 13a–e (e.g., 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives) are synthesized via diazonium salt coupling.

- Structural Similarities : Amide and aromatic substituents.

- Key Differences: Sulfamoylphenyl and cyano groups replace the coumarin-carbamate system. Higher synthetic yields (94–95%) compared to cyclohexyl-urea derivatives (32% in ) .

- Implications: The cyano group may enhance hydrogen bonding, while the sulfamoyl group could improve water solubility.

Biological Activity

The compound 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a derivative of chromene, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can be represented as follows:

This compound features a chromene core substituted with an amide and carbamate functional groups, which are crucial for its biological activity.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- This compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the biosynthesis of inflammatory mediators .

- Kinetic studies have indicated that derivatives of chromene can exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity :

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of COX and LOX | |

| Antioxidant Activity | Significant free radical scavenging | |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

Case Studies

- In Vitro Studies :

- Molecular Docking Studies :

-

Anticancer Activity :

- Research on chromene derivatives has highlighted their potential as anticancer agents due to their ability to disrupt cell cycle progression and promote apoptosis in tumor cells. Specific derivatives have been shown to inhibit proliferation in various cancer cell lines, indicating their potential for development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.